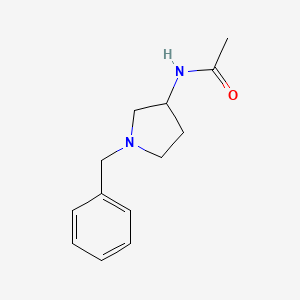

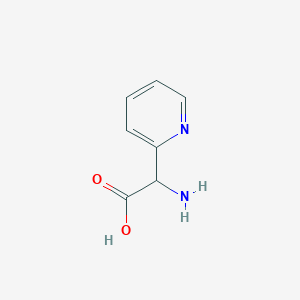

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis and Pharmacology of Piperidine Derivatives

The synthesis of piperidine derivatives has been a subject of interest due to their potential therapeutic applications. For instance, a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids were prepared as antagonists for NMDA receptors, which are implicated in various neurological conditions. Compounds such as cis-4-(phosphonomethyl)piperidine-2-carboxylic acid demonstrated potent NMDA antagonist activity, suggesting their utility in treating neurodegenerative disorders and preventing neuronal damage during cerebral ischemia .

Molecular Structure Analysis of Piperidine Complexes

The structural analysis of piperidine complexes has been conducted using various techniques. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by X-ray crystallography, revealing distinct components linked by hydrogen bonds. The piperidinium rings in these complexes adopt a chair conformation with the carboxyl group in an equatorial position . Similarly, the synthesis and structural characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were confirmed by spectroscopic methods and X-ray diffraction, with further insights provided by DFT calculations .

Chemical Reactions Involving Piperidine Derivatives

Piperidine derivatives undergo various chemical reactions, which have been explored in different studies. For instance, reactions of piperidine with formic acid demonstrated that formic acid can act as a formylating, methylating, and reducing agent, leading to the formation of various N-alkyl piperidines through mechanisms such as retro-vinylogous-bis-aza-Aldol reactions . Additionally, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, which is significant in medicinal chemistry due to its conformational rigidity .

Physical and Chemical Properties of Piperidine Derivatives

The physical and chemical properties of piperidine derivatives have been investigated through spectroscopic and computational studies. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using FT-IR, NMR, and UV techniques, along with quantum chemical methods to simulate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . Furthermore, macrocycles prepared from lithocholic acid, piperazine, and isomeric pyridine dicarboxylic acids showed selective affinities towards sodium and potassium, indicating their potential application in ion recognition .

Wissenschaftliche Forschungsanwendungen

Piperidine derivatives are important in various scientific fields, particularly in pharmaceuticals . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

-

Pharmaceutical Industry

- Summary of Application : Piperidine derivatives are used in the synthesis of various drugs .

- Methods of Application : One-pot sequential Suzuki–Miyaura coupling and hydrogenation are carried out under mild conditions .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Medicinal Chemistry

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWPPUXVVVXIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398240 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

CAS RN |

887442-22-0 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)